molecular formula C3H6N2O6<br>CH3CHONO2CH2ONO2<br>C3H6N2O6 B1221224 Propylene glycol dinitrate CAS No. 6423-43-4

Propylene glycol dinitrate

Cat. No.: B1221224
CAS No.: 6423-43-4
M. Wt: 166.09 g/mol
InChI Key: PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Description

Propylene glycol dinitrate is an organic chemical compound, an ester of nitric acid and propylene glycol. It is structurally similar to nitroglycerin but has one fewer nitrate group. This compound is a colorless liquid with a disagreeable odor and is known for its flammability and explosive properties .

Biochemical Analysis

Biochemical Properties

Propylene glycol dinitrate plays a significant role in biochemical reactions due to its nitrate ester structure. It interacts with various enzymes and proteins, particularly those involved in nitric oxide signaling pathways. The compound releases nitric oxide, which activates soluble guanylate cyclase in smooth muscle cells, leading to the formation of cyclic guanosine monophosphate (cGMP). This process results in vasodilation, especially in the coronary vessels and venous system .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by causing vasodilation, which can lead to reduced blood pressure. The compound also impacts cell signaling pathways by releasing nitric oxide, which activates guanylate cyclase and increases cGMP levels. This can affect gene expression and cellular metabolism, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves the release of nitric oxide, which binds to and activates soluble guanylate cyclase. This activation increases the levels of cGMP, leading to vasodilation. The compound’s primary toxicity mechanism is methemoglobinemia, where it oxidizes hemoglobin to methemoglobin, reducing the blood’s oxygen-carrying capacity. This can cause symptoms such as headaches, dizziness, and respiratory toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and eliminated primarily in the urine as inorganic nitrate within 24 hours of exposure. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure can lead to methemoglobinemia and other toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it causes mild symptoms such as headaches and dizziness. At higher doses, it can lead to severe toxicity, including methemoglobinemia, liver and kidney damage, and even death. The compound’s lethal dose (LD50) in rats is approximately 930 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways that include the release of nitric oxide. This nitric oxide activates guanylate cyclase, leading to increased cGMP levels and vasodilation. The compound is metabolized in the liver and excreted primarily as inorganic nitrate in the urine. This metabolic process can affect metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It can be absorbed through the skin and respiratory tract, leading to systemic distribution. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it releases nitric oxide. This nitric oxide can diffuse into various cellular compartments, including the nucleus, where it can influence gene expression. The compound’s activity and function are affected by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects .

Preparation Methods

Propylene glycol dinitrate is synthesized through the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. Industrial production methods involve careful control of reaction conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Propylene glycol dinitrate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

    Reduction: Reduction reactions can convert it back to propylene glycol and nitric oxide.

    Substitution: It can react with various nucleophiles, leading to the substitution of nitrate groups with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Propylene glycol dinitrate has several scientific research applications:

Comparison with Similar Compounds

Propylene glycol dinitrate is similar to other nitrate esters such as ethylene glycol dinitrate, diethylene glycol dinitrate, and triethylene glycol dinitrate. it is unique in its specific structural properties and applications. For example, ethylene glycol dinitrate and diethylene glycol dinitrate are also used as explosives and propellants but have different physical and chemical properties .

Properties

IUPAC Name

1-nitrooxypropan-2-yl nitrate
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InChI

InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3
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InChI Key

PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Canonical SMILES

CC(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

CH3CNO2OHCHNO2OH, Array, C3H6N2O6
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DSSTOX Substance ID

DTXSID7027627
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Molecular Weight

166.09 g/mol
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Physical Description

Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.]
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Boiling Point

121 °C (decomposes)
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Solubility

0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1%
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Density

1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23
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Vapor Density

Relative vapor density (air = 1): 5.73
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Vapor Pressure

0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg
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Mechanism of Action

The mechanism of propylene glycol dinitrate toxicity is related to its vasodilating capacity. Propylene glycol dinitrate is an organic nitrate and shares many of the cardiovascular properties of therapeutic nitrates Organic nitrates induce peripheral vasodilation, decreased ventricular ejection time, relaxation, and a longer period of coronary blood flow. One of the earliest consequences of overexposure to propylene glycol dinitrate is a vasodilation of the cerebral vessels Should the overexposure be more severe, the relaxation of the vascular smooth muscle can result in a fall in blood pressure followed by a compensatory vasoconstriction.
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Color/Form

Red-orange liquid

CAS No.

6423-43-4
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Melting Point

18 °F (NIOSH, 2023), 18 °F
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Record name Propylene glycol dinitrate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0535.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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